Cas no 89664-18-6 ((4S)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine)

(4S)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine structure
89664-18-6 structure
Productnaam:(4S)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
CAS-nummer:89664-18-6
MF:C16H18N2
MW:238.327523708344
CID:1943528
PubChem ID:55993

(4S)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine Chemische en fysische eigenschappen

Naam en identificatie

    • (4S)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
    • (S)-Nomifensine
    • CHEMBL51697
    • Epitope ID:116874
    • BRN 6064060
    • (S)-1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinoline
    • BDBM50021218
    • UNII-KLC3B8H9LE
    • EN300-18530957
    • NCGC00015727-05
    • (4S)-1,2,3,4-TETRAHYDRO-2-METHYL-4-PHENYL-8-ISOQUINOLINAMINE
    • (-)-Nomifensine
    • Nomifensine, (S)-
    • NCGC00015727-02
    • PD132379
    • nomifensine (S)
    • (-)-Nomiphensine
    • (S)-1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine
    • KLC3B8H9LE
    • (4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine
    • DTXSID801316995
    • 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-, (4S)-
    • CHEBI:180847
    • 8-ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-2-METHYL-4-PHENYL-, (S)-
    • NCGC00016811-01
    • Lopac-N-1530
    • A1LX5
    • 8-ISOQUINOLINAMINE, 1,2,3,4-TETRAHYDRO-2-METHYL-4-PHENYL-, (S)-
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine(Nomifensine)
    • (S)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
    • Q27225694
    • 89664-18-6
    • NCGC00015727-01
    • Inchi: InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1
    • InChI-sleutel: XXPANQJNYNUNES-AWEZNQCLSA-N
    • LACHT: CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3

Berekende eigenschappen

  • Exacte massa: 238.147
  • Monoisotopische massa: 238.147
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 1
  • Complexiteit: 272
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 29.3A^2
  • XLogP3: 2.6

Experimentele eigenschappen

  • Dichtheid: 1.114
  • Kookpunt: 378.4°C at 760 mmHg
  • Vlampunt: 164°C
  • Brekindex: 1.622

(4S)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-18530957-0.05g
(4S)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
89664-18-6
0.05g
$2755.0 2023-09-18

(4S)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.